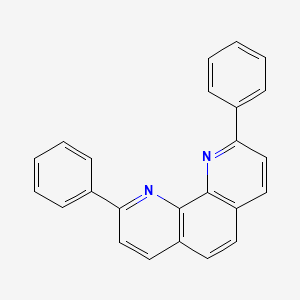

2,9-Diphenyl-1,10-phenanthroline

Beschreibung

Significance of 1,10-Phenanthroline (B135089) Derivatives in Modern Chemical Science

1,10-phenanthroline and its derivatives are a class of heterocyclic organic compounds that have become indispensable in various fields of chemistry. chim.itchemicalbook.com Their rigid, planar structure and the presence of two nitrogen atoms in a specific arrangement make them excellent bidentate ligands, capable of forming stable complexes with a wide array of metal ions. wisdomlib.orgresearchgate.net This chelating ability is fundamental to their utility.

The properties of these metal complexes are highly tunable by modifying the phenanthroline core with different functional groups. researchgate.net This allows for the fine-tuning of electronic, optical, and catalytic properties to suit specific applications. researchgate.net Consequently, 1,10-phenanthroline derivatives are integral to the development of catalysts, photoactive systems, supramolecular assemblies, and chemosensors. researchgate.net Their applications extend to bioinorganic chemistry, where their interactions with biological molecules like DNA are actively explored. chim.it The ability to functionalize the 1,10-phenanthroline scaffold at various positions provides a powerful tool for creating novel materials and molecules with tailored functions. researchgate.netresearchgate.net

Historical Development and Key Discoveries Pertaining to 2,9-Diphenyl-1,10-phenanthroline

The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives, including the diphenyl variant, has been a subject of interest for decades. Early methods often started from 2,9-dimethyl-1,10-phenanthroline (neocuproine). asianpubs.orgresearchgate.net A key synthetic step involves the oxidation of neocuproine (B1678164) to 1,10-phenanthroline-2,9-dicarbaldehyde, which can then be further modified. asianpubs.org

A significant breakthrough in the application of this compound (dpp) came with the discovery of the photophysical properties of its copper(I) complexes. The complex [Cu(dpp)₂]⁺ was found to exhibit long-lived emission at room temperature, even in polar solvents like water. rsc.org This was a notable finding, as many copper(I) complexes only show such luminescence at low temperatures or in non-polar environments. rsc.org This unique characteristic opened the door for its use in photoredox catalysis and as a luminescent probe.

Further structural studies of both the copper(I) and copper(II) complexes of dpp revealed important insights into the excited-state structural distortions. nih.gov The coordination geometry of the copper(I) complex is a distorted tetrahedron, influenced by interligand π-stacking interactions between the phenyl groups and the phenanthroline core. nih.gov In contrast, the copper(II) complex adopts a flattened tetrahedral geometry without these interactions. nih.gov This understanding of the structural dynamics is crucial for explaining the compound's reactivity and photophysical behavior.

Scope and Research Trajectories of this compound in Academic Investigations

Current research on this compound and its derivatives is diverse and expanding. Key areas of investigation include:

Photoredox Catalysis: Copper(I) complexes of 2,9-diaryl-1,10-phenanthrolines are being extensively studied as efficient photocatalysts for various organic transformations, such as atom-transfer radical-addition (ATRA) reactions. rsc.orgrsc.orgresearchgate.net The ability to tune the electronic and steric properties of the ligand by modifying the aryl groups allows for the optimization of catalytic activity and selectivity. rsc.org

Organic Light-Emitting Diodes (OLEDs): The related compound, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP), is widely used as an exciton (B1674681) and hole-blocking material in OLEDs due to its high melting point and suitable energy levels. google.comaip.org Research in this area focuses on synthesizing new phenanthroline derivatives to improve the efficiency, color purity, and lifetime of OLED devices. nih.govrsc.org

Supramolecular Chemistry and Sensors: The rigid structure of this compound makes it an excellent building block for constructing complex supramolecular architectures, such as macrocycles and catenanes. acs.orgmdpi.com These structures can act as hosts for specific guest molecules or as sensors for metal ions. mdpi.comuncw.edu For example, derivatives have been designed as fluorescent sensors for ions like cadmium. uncw.edu

Bioinorganic Chemistry: The interaction of 1,10-phenanthroline derivatives with biological macromolecules, particularly G-quadruplex DNA, is a growing field of research. nih.gov Scientists are synthesizing and evaluating new 2,9-disubstituted phenanthrolines for their ability to bind and stabilize these structures, which could have applications in anticancer therapies. nih.govnih.gov

The ongoing exploration of the synthesis, properties, and applications of this compound and its analogues continues to push the boundaries of materials science, catalysis, and medicinal chemistry.

Data Tables

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 2,9,-dimethyl-4,7-diphenyl-1,10-phenanthroline | N-chlorosuccinimide, benzoyl peroxide | 2,9-bis(trichloromethyl)-4,7-diphenyl-1,10-phenanthroline | 97% | prepchem.com |

| o-phenylenediamine, formula III compound | Mixed-shrinking agent (hydrochloric acid and organic acid) | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | Not specified | google.com |

| 2,9-dimethyl-1,10-phenanthroline (neocuproine) | Selenium dioxide | 1,10-phenanthroline-2,9-dicarbaldehyde | Good yield | asianpubs.org |

| 1,10-phenanthroline-2,9-dicarbaldehyde | Thiosemicarbazide | 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) | Good yield | asianpubs.org |

Table 2: Photophysical Properties of Copper(I) Complexes with Phenanthroline Derivatives

| Complex | Absorption Max (nm) | Emission Max (nm) | Lifetime (ns) | Quantum Yield (%) | Reference |

| [Cu(dtbp)₂]⁺ (dtbp = 2,9-di-tert-butyl-1,10-phenanthroline) | 425 | 599 | 3260 | 5.6 | acs.org |

| [Cu(dpp)₂]⁺ (dpp = this compound) | Not specified | Long-lived emission at room temperature | Not specified | Not specified | rsc.org |

| [Cu(1)(2)]⁺ catenate | Not specified | Fluorescence band strongly quenched | Not specified | Not specified | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization of 2,9 Diphenyl 1,10 Phenanthroline

Established Synthetic Pathways to the 2,9-Diphenyl-1,10-phenanthroline Core

The construction of the foundational this compound molecule is primarily achieved through a well-established, yet powerful, synthetic strategy.

Alkyl/Aryl-Lithium Addition and Rearomatization Approaches

A highly effective and rapid method for synthesizing 2,9-disubstituted-1,10-phenanthrolines involves the addition of alkyl- or aryl-lithium reagents to the 1,10-phenanthroline (B135089) core. researchgate.net This reaction proceeds with remarkable efficiency, with the organolithium reagents adding almost instantaneously to the N–C2/C9 bonds of the phenanthroline. researchgate.net The subsequent steps of hydrolysis and rearomatization, typically employing an oxidizing agent like manganese dioxide, afford the desired 2,9-disubstituted products in high yields. researchgate.net This approach is not only efficient but also versatile, allowing for the introduction of two different alkyl or aryl groups in a one-pot reaction, with a total synthesis and work-up time of under two hours. researchgate.net

Strategies for Targeted Functionalization and Chemical Modification of this compound

The versatility of the this compound framework is further expanded through a variety of targeted functionalization strategies, enabling the tailoring of its properties for specific applications.

Oxidative Transformations: Synthesis of this compound-5,6-dione and Carboxylic Acids

Oxidative transformations of the this compound core open avenues to a range of valuable derivatives. For instance, the oxidation of 1,10-phenanthroline itself with a mixture of nitric and sulfuric acids yields 1,10-phenanthroline-5,6-dione. wikipedia.org This quinone derivative is a versatile building block for further chemical modifications. wikipedia.org

Furthermore, the synthesis of carboxylic acid derivatives has been a significant focus. A notable method involves the oxidation of 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline to 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid using iron(III)porphyrins in conjunction with (diacetoxyiodo)benzene (B116549). nih.gov This approach is lauded for being a more cost-effective and environmentally conscious alternative to traditional methods, which often rely on harsh oxidants and result in lower yields. nih.govsci-hub.se Another route to dicarboxylic acid derivatives starts from 2,9-bis(trichloromethyl)-1,10-phenanthroline, which upon treatment with concentrated sulfuric acid, provides 1,10-phenanthroline-2,9-dicarboxylic acid in quantitative yield. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1,10-Phenanthroline | Nitric Acid, Sulfuric Acid | 1,10-Phenanthroline-5,6-dione | Not Specified | wikipedia.org |

| 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline | Iron(III)porphyrins, (Diacetoxyiodo)benzene | 4,7-Diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid | Not Specified | nih.gov |

| 2,9-bis(trichloromethyl)-1,10-phenanthroline | Concentrated Sulfuric Acid | 1,10-Phenanthroline-2,9-dicarboxylic acid | Quantitative | chemicalbook.com |

| 2,9-dimethyl-1,10-phenanthroline | Selenium Dioxide | 1,10-phenanthroline-2,9-dicarbaldehyde | 65-90% | researchgate.net |

| 1,10-phenanthroline-2,9-dicarbaldehyde | Aminoguanidine Bicarbonate | 2,9-bis(guanylhydrazone)-1,10-phenanthroline | Not Specified | researchgate.net |

Introduction of Water-Soluble Moieties for Biological and Analytical Applications

To enhance the utility of this compound derivatives in biological and analytical contexts, the introduction of water-soluble groups is crucial. A novel and practical approach involves the introduction of a carboxyl group under mild reaction conditions. mdpi.com For example, the oxidation of commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine) with sodium chlorite (B76162) in water can yield 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com This method provides a straightforward route to water-soluble phenanthroline derivatives. mdpi.com Such modifications are vital for developing G-quadruplex binders and other biologically active molecules. nih.gov

Direct C–H Functionalization Methodologies for Phenanthrolines

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the phenanthroline scaffold. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, which often require lengthy and costly multi-step syntheses. acs.org A notable development is the metal- and light-free Minisci-type reaction for the dicarbamoylation of phenanthrolines, which allows for the direct installation of primary, secondary, and tertiary amides. acs.orgacs.org This method is operationally simple, scalable, and significantly improves the efficiency of synthesizing dicarbamoylated phenanthrolines. acs.orgacs.org Another key strategy is the direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling, which provides a concise route to aryl-functionalized phenanthrolines. rsc.orgnih.gov

Integration of this compound Units into Supramolecular Architectures

The unique chelating properties of the 1,10-phenanthroline core make it an exceptional building block for the construction of complex supramolecular structures like catenanes and rotaxanes.

The metal-templated approach, pioneered by Sauvage and coworkers, utilizes the tetrahedral coordination of two phenanthroline units around a copper(I) ion to efficiently synthesize acs.orgcatenanes. cmu.edursc.org This strategy involves the cyclization of phenanthroline-based ligands containing terminal olefinic groups via ring-closing metathesis (RCM) around a copper template, leading to high yields of the interlocked structures. cmu.eduacs.org Subsequent demetalation affords the free acs.orgcatenand. cmu.edu This methodology has been extended to create more complex architectures, including rotaxanes bearing porphyrin stoppers. rsc.org The integration of this compound and its derivatives into these mechanically interlocked molecules opens up possibilities for creating novel materials with unique photochemical and electronic properties. rsc.org

| Supramolecular Architecture | Synthetic Strategy | Key Features | Reference |

| acs.orgCatenane | Copper(I)-templated ring-closing metathesis | High yields (88-92%), six-step synthesis from 1,10-phenanthroline. | cmu.edu |

| acs.orgCatenane and Figure-eight macrocycle | Ru(II) or Fe(II)-templated olefin metathesis or alkyne coupling | Formation of both catenane and figure-eight macrocycle, with Fe(II) favoring catenane formation. | rsc.org |

| acs.orgRotaxane | Copper(I)-templated synthesis with porphyrin stoppers | Introduction of photoactive porphyrin groups to create novel electronic and photochemical properties. | rsc.org |

Construction of Macrocyclic Ligands

The incorporation of the this compound unit into macrocyclic frameworks is a key strategy for creating sophisticated ligands with tailored properties for ion sensing, catalysis, and molecular recognition. A variety of synthetic methods have been developed to achieve these large-ring structures.

One prominent method involves the reaction of 1,10-phenanthroline-2,9-dicarboxylic acid derivatives with diamines. mdpi.comnih.gov For instance, 24-membered macrocycles have been successfully prepared in good yields by reacting the acyl chlorides of 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine. mdpi.comnih.gov This approach yields macrocyclic diamides that have shown significant potential as selective extractants for f-elements like Americium(III). mdpi.comnih.gov The structural and spectral properties of these macrocycles have been thoroughly investigated, revealing their promising coordination capabilities. mdpi.comnih.gov

Another strategy involves the thermal dimerization of disubstituted 1,10-phenanthroline derivatives to produce macrocycles. rsc.org Furthermore, larger and more complex macrocycles have been synthesized. For example, a 56-membered ring containing two 2,9-bis(p-biphenylyl)-1,10-phenanthroline units has been created. acs.org Macrocycles incorporating heteroatoms other than nitrogen into the bridging units have also been reported, such as a sulfur-bridged bis-1,10-phenanthroline macrocycle. researchgate.net These syntheses highlight the versatility of the phenanthroline core in constructing diverse macrocyclic architectures.

| Starting Materials | Reagents/Conditions | Resulting Macrocycle | Reference |

| 1,10-Phenanthroline-2,9-dicarboxylic acid acyl chloride, Piperazine | - | 24-membered macrocyclic phenanthrolinediamide | mdpi.comnih.gov |

| 2,9-dichloro-1,10-phenanthroline, 1,10-dihydro-1,10-phenanthroline-2,9-dithione | Diphenyl ether, heat | Sulfur-bridged bis-1,10-phenanthroline macrocycle | researchgate.net |

| Derivative of 2,9-bis(p-biphenylyl)-1,10-phenanthroline | Multistep synthesis | 56-membered ring with two phenanthroline units | acs.org |

Formation of Catenates and Related Interlocked Species

The unique geometry of bis(this compound)metal complexes, particularly with copper(I), which favors a tetrahedral coordination, is fundamental to their use as templates in the synthesis of mechanically interlocked molecules like catenanes. cmu.edunih.gov Catenanes are molecules comprising two or more interlocked rings, resembling a chain. cmu.edu

A highly efficient approach to researchgate.netcatenanes—consisting of two interlocked rings—utilizes a combination of transition-metal templating and ring-closing metathesis (RCM). cmu.edu In this method, a pre-formed 30-membered macrocycle containing a this compound (dpp) chelating unit is used. cmu.edu An acyclic ligand, also containing a dpp unit and terminated with olefinic groups, is threaded through the macrocycle and coordinated to a copper(I) ion. cmu.edu This assembly creates a precursor complex where the olefinic ends are positioned for ring closure. cmu.edu Treatment with a ruthenium-based catalyst (Grubbs' catalyst) initiates the RCM reaction, leading to the formation of the researchgate.netcatenane in very high yields of 88-92%. cmu.edu The copper(I) template can then be removed to yield the metal-free interlocked ligand, known as a researchgate.netcatenand, in nearly quantitative yield. cmu.edu

The versatility of the phenanthroline scaffold extends to the creation of even more intricate topologies. Researchers have synthesized a 5-fold interlocked researchgate.netcatenane with S10 symmetry by reacting a pentafold-substituted corannulene (B50411) derivative with 2-formyl-1,10-phenanthroline and copper(I) ions. nih.gov The synthesis of doubly interlocked researchgate.netcatenanes has also been reported, further demonstrating the utility of phenanthroline derivatives in constructing complex molecular machinery. acs.org These advanced syntheses rely on the templating effect of metal ions and the strategic placement of reactive functional groups on the phenanthroline-based precursors. cmu.edunih.gov

| Precursor Components | Key Reaction | Catalyst/Template | Product | Yield | Reference |

| 30-membered dpp macrocycle, acyclic dpp ligand with olefin termini | Ring-Closing Metathesis (RCM) | Copper(I) ion (template), Ruthenium catalyst (for RCM) | researchgate.netCatenane | 88-92% | cmu.edu |

| 56-membered macrocycle (1), 33-membered dpp macrocycle (2) | Templated interlocking | Copper(I) ion | [Cu(1)(2)]+ catenate | - | acs.org |

| sym-pentakis(4-aminothiophenyl)corannulene, 2-formyl-1,10-phenanthroline | Imine condensation, self-assembly | Copper(I) ion (template) | S10-symmetric 5-fold interlocked researchgate.netcatenane | - | nih.gov |

Coordination Chemistry and Metallosupramolecular Assemblies of 2,9 Diphenyl 1,10 Phenanthroline

Ligand Characteristics and Chelating Behavior of 2,9-Diphenyl-1,10-phenanthroline

As a ligand, this compound is known for its strong chelating ability, readily forming stable complexes with a variety of metal ions.

Similar to its parent compound, 1,10-phenanthroline (B135089), this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. clentchem.comresearchgate.netchegg.com This coordination results in the formation of a stable five-membered chelate ring. clentchem.comresearchgate.net The rigidity of the phenanthroline backbone contributes to the stability of these complexes. doi.org

The defining feature of this compound in coordination chemistry is the significant steric hindrance introduced by the phenyl groups at the 2 and 9 positions. doi.org These bulky substituents are in close proximity to the metal coordination site and exert a profound influence on the resulting geometry of the metal complex. doi.orgnih.gov This steric hindrance can prevent the formation of highly coordinated species and often dictates a specific stereochemistry around the metal ion. nih.govacs.org For instance, the steric bulk can favor a tetrahedral coordination geometry in some complexes. nih.gov The steric strain imposed by these substituents can also impact the stability of the resulting complexes. acs.org In some cases, extreme steric hindrance from bulky substituents can lead to decomposition of the complex in the presence of coordinating solvents. nih.gov

Complexation with Transition Metal Ions by this compound Ligands

The unique properties of this compound have led to extensive investigation of its complexes with various transition metals, particularly copper.

A series of copper(I) and copper(II) complexes with 2,9-diaryl-1,10-phenanthroline ligands, including this compound, have been synthesized and characterized. doi.org

The synthesis of copper(II) complexes of the type [CuX₂L], where L is a 2,9-diaryl-1,10-phenanthroline and X is a halogen, can be achieved by stirring the ligand and a copper(II) halide salt in a solvent like tetrahydrofuran. doi.org The corresponding copper(I) complexes, [CuL₂]⁺, can be prepared by reacting the ligand with a copper(I) halide in a solvent such as dichloromethane (B109758). doi.org The conversion of copper(II) complexes to copper(I) species is influenced by factors like the steric bulk of the ligand and the nature of the auxiliary halide ligand. doi.org

The electronic properties of these copper complexes are significantly affected by the substituents on the phenanthroline ring. doi.org For example, cyclic voltammetry studies have shown that the redox potential of the Cu(II)/Cu(I) couple is influenced by the steric bulk of the groups at the 2 and 9 positions. doi.org The title compound, [Cu(dpp)₂]⁺, is noted for exhibiting long-lived emission at room temperature in solution, a property that persists even in polar media. rsc.org

Table 1: Selected Copper Complexes of this compound and their Properties

| Complex | Copper Oxidation State | Coordination Geometry | Key Structural Feature |

| Cu(dpp)₂ | +1 | Distorted tetrahedral | Interligand π-stacking interactions. nih.gov |

| Cu(dpp)₂₂ | +2 | Flattened tetrahedral | No interligand π-stacking. nih.gov |

The coordination geometry of copper complexes with this compound is highly dependent on the oxidation state of the copper ion. nih.gov In the copper(I) complex, [Cu(dpp)₂]⁺, the geometry is a distorted tetrahedron with approximate C₂ symmetry. nih.gov This structure is significantly influenced by interligand π-stacking interactions between the phenyl groups of one ligand and the phenanthroline core of the other. nih.gov

Upon oxidation to copper(II), the resulting complex, [Cu(dpp)₂]²⁺, adopts a flattened tetrahedral geometry with approximate D₂ symmetry. nih.gov Notably, the interligand π-stacking interactions present in the copper(I) complex are absent in the copper(II) species. nih.gov This change in geometry upon oxidation is a hallmark of these complexes and is a consequence of the Jahn-Teller effect often observed in octahedral copper(II) complexes, which leads to structural distortions. youtube.com

The structural differences between the ground state of the copper(I) complex and the copper(II) complex provide insight into the structural distortion that occurs in the metal-to-ligand charge-transfer (MLCT) excited state of [Cu(dpp)₂]⁺. nih.gov The excited state of the copper(I) complex is often described as having significant copper(II) character, and thus its geometry is expected to resemble that of the actual copper(II) complex. nih.govacs.org The introduction of bulky substituents at the 2,9-positions of the phenanthroline ligand can reduce the degree of this flattening distortion upon photoexcitation, which in turn can lead to longer excited-state lifetimes. rsc.org

Solution-state studies, particularly using ¹H NMR spectroscopy, have revealed that the [Cu(dpp)₂]⁺ complex is fluxional in solution. nih.gov This dynamic behavior involves the complex "rocking" between two enantiomeric structures, each with C₂ molecular symmetry. nih.gov This process occurs through an intermediate structure that possesses Cₛ symmetry. nih.gov In contrast, the four-coordinate geometry of the [Cu(dpp)₂]²⁺ complex remains stable in solution, as indicated by solution-state and solid-state absorption spectroscopy. nih.gov This fluxional behavior is a known characteristic of certain metal complexes with sterically demanding ligands, where the molecule undergoes rapid conformational changes. nih.gov

Copper(I) and Copper(II) Complexes: Synthesis, Structural Elucidation, and Electronic Properties

Redox Properties and Potentials of Copper-Phenanthroline Systems

The redox behavior of copper complexes with phenanthroline ligands, including this compound (dpp), is intrinsically linked to the coordination geometry around the copper center. oup.comoup.com The Cu(I) and Cu(II) oxidation states exhibit distinct structural preferences, which influences the redox potential of the [Cu(phenanthroline)₂]²⁺/⁺ couple.

Geometric Influence on Redox Potential:

Redox Potentials:

The redox potential of copper-phenanthroline complexes can be tuned by modifying the substituents on the phenanthroline ligand. For unsubstituted 1,10-phenanthroline, the Cu²⁺/Cu⁺ redox wave occurs at approximately 190 mV vs NHE, with the oxidation wave at 340 mV, indicating a quasi-reversible electrochemical process. nih.gov The introduction of bulky substituents, such as the phenyl groups in dpp, can influence these potentials. While specific values for the [Cu(dpp)₂]²⁺/⁺ couple were not found in the provided search results, the general trend is that the redox potential for phenanthroline complexes can range from 200 to 1200 mV (vs NHE) depending on the substitution pattern. nih.gov

Electron Transfer and Electronic Structure:

In copper(I) complexes containing both a diimine (like dpp) and a diphosphine ligand, the highest occupied molecular orbital (HOMO) is primarily composed of copper atomic orbitals with a significant contribution from the phosphorus atoms. oup.com The lowest unoccupied molecular orbital (LUMO), on the other hand, is centered on the π* orbitals of the phenanthroline moiety. oup.com This electronic structure is a general feature for this class of copper(I) complexes and is crucial for their photophysical and redox properties. oup.comoup.com

Ruthenium(II) Complexes: Design Principles and Biological Activity

Ruthenium(II) complexes incorporating this compound (dpphen) are designed with a focus on inducing steric strain and leveraging this for applications such as photoactivated chemotherapy. nih.gov The bulky phenyl groups at the 2 and 9 positions of the phenanthroline ligand create a sterically hindered coordination environment around the ruthenium center.

A notable example is [Ru(bipy)₂(dpphen)]Cl₂, where bipy is 2,2'-bipyridine. nih.gov This complex is designed to be relatively inert in the dark but to undergo a photo-induced ligand exchange reaction upon irradiation with light. This process involves the release of a bipyridine ligand, which is thought to be followed by the coordination of a water molecule. nih.gov This photoactivation step is a key design principle, aiming to create a more reactive species at a specific target site, thereby minimizing off-target toxicity.

Biological Activity:

The biological activity of these ruthenium(II)-dpphen complexes is centered on their potential as anticancer agents. The complex [Ru(bipy)₂(dpphen)]Cl₂ has demonstrated promising in vitro photocytotoxicity against various cancer cell lines, including human alveolar carcinoma cells (A549). nih.gov

Upon photoactivation, this complex exhibits selective and potent anticancer activity against A549 cells, with a significant increase in cell rounding, detachment, loss of membrane integrity, and DNA damage. nih.gov Flow cytometry studies have confirmed that the mode of cell death induced by the photoactivated complex is apoptosis. nih.gov The phototoxicity index (PI) values, which represent the ratio of cytotoxicity in the dark to cytotoxicity upon irradiation, were found to be 16, 25, and 39 at 24, 48, and 72 hours, respectively, highlighting the enhanced anticancer activity upon photoactivation. nih.gov

The cellular uptake of [Ru(bipy)₂(dpphen)]Cl₂ was found to be similar in both A549 cancer cells and non-cancerous mesenchymal stem cells (MSC), reaching a plateau after 12 hours. nih.gov This suggests that the selectivity of the complex is not primarily due to differential uptake but rather to the localized photoactivation.

Nickel Complexes: Structures and Catalytic Relevance

Nickel complexes featuring 2,9-disubstituted-1,10-phenanthroline ligands have been synthesized and investigated for their catalytic applications, particularly in ethylene (B1197577) oligomerization. researchgate.net The structure of these complexes is influenced by the nature of the substituents on the phenanthroline ring and the other coordinating ligands.

For instance, a series of nickel(II) complexes with 2,9-disubstituted-1,10-phenanthroline ligands have been prepared and characterized. researchgate.net The molecular structure of one such complex, confirmed by X-ray crystallography, provides insight into the coordination geometry around the nickel center. researchgate.net These complexes, when activated with an appropriate cocatalyst like methylaluminoxane (B55162) (MAO), have shown moderate activities for the oligomerization of ethylene. researchgate.net

The catalytic relevance of nickel-phenanthroline complexes also extends to carboxylation reactions. Finely tuned 1,10-phenanthroline derivatives are crucial ligands for the nickel-catalyzed carboxylation of unactivated alkyl electrophiles. nih.gov While the direct synthesis and characterization of (phenanthroline)Ni(I)-alkyl species have been challenging, recent studies have provided experimental evidence for the formation of these elusive intermediates. nih.gov

The reactivity of these (phenanthroline)Ni(I)-alkyl complexes with CO₂ has been investigated, confirming the rapid insertion of CO₂ into the Ni(I)-C bond. nih.gov This is a fundamental step in the catalytic cycle of reductive carboxylation reactions. The structure of a related (phenanthroline)Ni(I)-neopentyl complex revealed a T-shaped geometry, with the Ni-C bond length being similar to that in other Ni(I) complexes with phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov The steric bulk of the neopentyl group and the phenanthroline ligand likely contribute to the observed distortion in the coordination geometry. nih.gov

Other Metal Ion Complexation: Selectivity and Binding Affinity (e.g., Fe(II), Am(III), Eu(III))

Iron(II) Complexation:

1,10-Phenanthroline and its derivatives are well-known for forming stable and intensely colored complexes with iron(II). nih.govpbworks.com The reaction between Fe(II) and 1,10-phenanthroline results in the formation of a red complex, [Fe(phen)₃]²⁺, which has a high molar absorptivity, making it suitable for the spectrophotometric determination of iron. pbworks.com The color of this complex is stable over a wide pH range (2-9). pbworks.com The kinetics of the formation of the {Fe²⁺-(phenanthroline)₃} complex can be influenced by the concentration of the chelating agent. nih.gov

Americium(III) and Europium(III) Separation:

The separation of trivalent actinides, such as americium(III), from lanthanides, like europium(III), is a significant challenge in nuclear fuel reprocessing. 2,9-Diamide-1,10-phenanthroline derivatives have emerged as promising ligands for this purpose. These ligands, possessing both soft (N) and hard (O) donor atoms, can exhibit selectivity for Am(III) over Eu(III).

A hydrophilic disulfonated N,N'-diphenyl-2,9-diamide-1,10-phenanthroline (DS-Ph-DAPhen) ligand has been shown to be a highly effective masking agent in aqueous solutions for Am(III) separation. nih.govacs.org In combination with an organic phase extractant, this system can achieve very high selectivity for Am(III) over Eu(III) across a range of nitric acid concentrations. nih.gov Density functional theory (DFT) calculations suggest that the higher selectivity for Am(III) is due to a greater covalent character in the Am-N bonds compared to the Eu-N bonds in the complexes. nih.govacs.org

Similarly, other phenanthroline-derived ligands, such as N,N-dialkyl-1,10-phenanthroline-2-amides (PTA), have been studied for the solvent extraction of Am(III) and Eu(III). rsc.org The extraction ability and selectivity were found to be dependent on the length of the alkyl substituents on the amide groups. rsc.org UV-vis titrations indicated the formation of 1:1 complexes between the PTA ligands and Eu(III). rsc.org

Solid-State Structures and Crystal Engineering of this compound Metal Complexes

The solid-state structures of metal complexes containing this compound (dpp) are significantly influenced by the coordination preferences of the metal ion and the steric bulk of the dpp ligand. These factors also play a crucial role in the crystal engineering of these compounds, directing the formation of specific supramolecular architectures.

Copper Complexes:

The crystal structures of both copper(I) and copper(II) complexes with dpp have been elucidated. The [Cu(dpp)₂]⁺ cation, in the form of its PF₆⁻ salt, crystallizes in the monoclinic space group P2₁/c. nih.gov The coordination geometry around the Cu(I) center is a distorted tetrahedron with approximate C₂ symmetry. nih.gov A key feature of this structure is the presence of interligand π-stacking interactions between the phenyl groups of one dpp ligand and the phenanthroline core of the other. nih.gov

In contrast, the [Cu(dpp)₂]²⁺ cation, crystallized as its ClO₄⁻ salt, adopts a flattened tetrahedral geometry with approximate D₂ symmetry in the triclinic space group Pī. nih.gov Notably, there are no interligand π-stacking interactions observed in the structure of the Cu(II) complex. nih.gov This structural difference between the Cu(I) and Cu(II) complexes has implications for the excited-state distortion of the Cu(I) species. nih.gov

| Compound | Formula | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| Cu(dpp)₂ | C₄₈H₃₂CuF₆N₄P | Monoclinic | P2₁/c | Distorted tetrahedral |

| Cu(dpp)₂₂ | C₄₈H₃₂Cl₂CuN₄O₈ | Triclinic | Pī | Flattened tetrahedral |

Nickel Complexes:

The solid-state structures of nickel complexes with phenanthroline ligands often exhibit distorted octahedral geometries. While the specific crystal structure of a Ni(II) complex with this compound was not detailed in the provided search results, related structures with unsubstituted 1,10-phenanthroline provide insights into the principles of their crystal engineering. In complexes like Ni(phen)₂(H₂O)(ONO₂) and Ni(phen)₃₂, the nickel ion is six-coordinate. mdpi.com The crystal packing in these complexes is often governed by π-π stacking interactions, specifically offset face-to-face (OFF) and edge-to-face (EF) motifs, between the aromatic phenanthroline rings. mdpi.com Hydrogen bonding interactions also play a significant role in reinforcing these supramolecular assemblies. mdpi.com

Silver(I) Complexes:

A heteroleptic Ag(I) complex containing a 2,9-disubstituted-1,10-phenanthroline derivative and triphenylphosphine, [AgL(PPh₃)]BF₄, has been structurally characterized. mdpi.com It crystallizes in the triclinic space group P-1. mdpi.com The analysis of molecular packing using Hirshfeld calculations revealed that H···H bonds are the most significant interactions within the cationic inner sphere, accounting for 51% of the contacts. mdpi.com

Spectroscopic and Photophysical Properties of 2,9 Diphenyl 1,10 Phenanthroline and Its Metal Complexes

Electronic Absorption Spectroscopy of 2,9-Diphenyl-1,10-phenanthroline-Based Systems

The electronic absorption spectra of this compound and its metal complexes are characterized by intense ligand-centered (π → π*) transitions in the ultraviolet (UV) region and, for metal complexes, often a weaker metal-to-ligand charge transfer (MLCT) band in the visible region. nih.gov

For instance, the free this compound ligand in dichloromethane (B109758) exhibits low-energy absorption bands that undergo a red shift upon protonation. rsc.org In copper(I) complexes, such as [Cu(dpp)₂]⁺, the UV-vis spectrum shows a π → π* transition around 295 nm (33,898 cm⁻¹) and a distinct MLCT band at approximately 444 nm (22,522 cm⁻¹). nih.gov The absorption spectra of these complexes can be influenced by the solvent environment. acs.org

The coordination geometry of the metal center also plays a crucial role in the electronic absorption properties. For example, the copper(I) complex [Cu(dpp)₂]⁺ has a distorted tetrahedral geometry, while the corresponding copper(II) complex, [Cu(dpp)₂]²⁺, adopts a flattened tetrahedral geometry. nih.gov These structural differences are reflected in their absorption spectra, both in solution and the solid state. nih.gov

| Compound/Complex | Solvent/State | Absorption Maxima (λmax) | Transition Assignment |

| [Cu(dpp)₂]⁺ | Dichloromethane | 295 nm, 444 nm | π → π*, MLCT |

| This compound (protonated) | Dichloromethane | Red-shifted low-energy bands | Ligand-centered |

| [Cu(dpp)₂]²⁺ | Solution/Solid | - | - |

Luminescence Characteristics and Quantum Efficiencies

The luminescence of this compound-based systems is a key feature, with emission properties that are highly dependent on the molecular structure and environment.

Fluorescence Emission Phenomena

The free this compound ligand exhibits structured, short-lived fluorescence from a ππ* excited state. rsc.org Upon protonation in a dichloromethane solution, the intensity of this fluorescence decreases, and a new, unstructured, longer-lived fluorescence band appears at a longer wavelength. rsc.org This indicates a significant change in the electronic structure and excited-state properties upon protonation.

Phosphorescence Emission from Metal Complexes

While the free ligand's emission is primarily fluorescence, its metal complexes, particularly with heavy metals, can exhibit phosphorescence. For instance, at 77 K in a rigid matrix, the effect of protonation on the phosphorescence band of this compound is minimal. rsc.org Cyclometalated platinum(II) complexes incorporating phenanthroline-based ligands are known to show strong phosphorescence. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Excited States and Their Photophysical Lifetimes

A defining characteristic of many metal complexes of this compound is the presence of Metal-to-Ligand Charge Transfer (MLCT) excited states. These states arise from the photoinduced transfer of an electron from the metal center to the ligand.

The [Cu(dpp)₂]⁺ complex is a notable example, exhibiting a long-lived MLCT excited state, which is unusual as it persists even in polar media. rsc.org This long lifetime is crucial for its use in photoredox chemistry. rsc.org The photophysical lifetimes of these MLCT states can be influenced by factors such as the solvent and the specific substituents on the phenanthroline ligand. For example, a new homoleptic Cu(I) photosensitizer, [Cu(dchtmp)₂]PF₆, where dchtmp is 2,9-dicyclohexyl-3,4,7,8-tetramethyl-1,10-phenanthroline, displays impressive photophysical metrics, including a lifetime of 2.6 µs in dichloromethane. osti.gov

| Complex | Solvent | Lifetime (τ) | Quantum Yield (Φ) |

| [Cu(dchtmp)₂]PF₆ | Dichloromethane | 2.6 µs | 5.5% |

| [Cu(dchtmp)₂]PF₆ | Acetonitrile | 1.5 µs | 2.6% |

| [Cu(dchtmp)₂]PF₆ | Tetrahydrofuran | 2.0 µs | 3.7% |

Excited-State Dynamics and Non-Radiative Deactivation Mechanisms

Upon photoexcitation to the MLCT state, copper(I) phenanthroline complexes undergo significant structural rearrangements. A key process is the flattening of the initial tetrahedral geometry, a pseudo-Jahn-Teller distortion. acs.orgosti.gov This geometric relaxation can be a pathway for non-radiative deactivation, wasting the energy stored in the excited state. osti.gov

Theoretical studies have identified three primary nuclear motions that govern the photophysics of these complexes: the asymmetric breathing of the coordination sphere, the pseudo-Jahn-Teller distortion, and the bending of the phenanthroline ligands. nih.gov The interplay of these motions influences the excited-state lifetime and luminescence properties. Bulky substituents at the 2 and 9 positions of the phenanthroline ligand can hinder these structural distortions, thereby increasing the excited-state lifetime and quantum yield. researchgate.net

Environmental and Protonation Effects on Photophysical Behavior

The photophysical properties of this compound and its complexes are sensitive to the surrounding environment. The polarity of the solvent can affect the energy of the MLCT state and the rates of radiative and non-radiative decay. acs.org

Protonation has a pronounced effect on the absorption and fluorescence spectra of the free ligand. rsc.org In dichloromethane, the addition of acid causes a red-shift in the absorption bands and the appearance of a new, red-shifted fluorescence band. rsc.org The proton affinity of the ligand is significantly higher in the excited state compared to the ground state. rsc.org For metal complexes, the steric hindrance provided by the 2,9-diphenyl substituents can shield the metal center from solvent coordination, which is a common deactivation pathway for related complexes with less bulky ligands. rsc.orgrsc.org This protection contributes to the long-lived luminescence of complexes like [Cu(dpp)₂]⁺ in various solvents. rsc.org

Advanced Applications and Functional Materials Derived from 2,9 Diphenyl 1,10 Phenanthroline

Organic Electronics and Optoelectronic Device Integration

Derivatives of 1,10-phenanthroline (B135089), such as 2,9-diphenyl-1,10-phenanthroline and its substituted counterparts like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (bathocuproine or BCP), are extensively used in organic electronics. eurekalert.org Their primary roles are as electron-transporting and hole-blocking materials, which are critical for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. eurekalert.orgsigmaaldrich.com

Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) Functions in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, efficient charge injection and transport are paramount for high performance. Phenanthroline derivatives excel as materials for the Electron Transport Layer (ETL) and Hole Blocking Layer (HBL). eurekalert.orgsigmaaldrich.com The electron-deficient nature of the phenanthroline core facilitates the acceptance and transport of electrons from the cathode towards the emissive layer. acs.org

As an HBL, these compounds prevent holes from passing through the emissive layer into the ETL, which would otherwise lead to reduced recombination efficiency and unwanted emission from the ETL. google.comnii.ac.jp For instance, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is a well-known HBL material. google.com When an appropriate hole-blocking material is used, it can lead to the accumulation of holes in the emissive layer, increasing the probability of electron-hole recombination and thereby improving luminance and emission efficiency. nii.ac.jp

The effectiveness of phenanthroline derivatives as ETL materials is further enhanced by their ability to be n-doped. acs.org For example, doping with materials like 8-hydroxyquinolatolithium (Liq) can significantly improve electron mobility. eurekalert.org

Strategies for Enhanced Efficiency and Operational Stability in OLEDs

Several strategies employing this compound and its derivatives have been developed to boost the efficiency and operational stability of OLEDs. One key approach is the development of novel phenanthroline-based compounds with high glass transition temperatures (Tg) to improve the morphological stability of the thin films in the device. eurekalert.orgacs.org For example, new phenanthroline derivatives have been synthesized that exhibit high Tg values (ranging from 123.9°C to 182.1°C), which contributes to better device longevity. acs.org

Another strategy involves creating tandem OLED structures where multiple electroluminescent units are stacked. In these architectures, a charge generation layer (CGL) is crucial. A hybrid CGL composed of lithium fluoride-doped 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), aluminum, and molybdenum trioxide has been shown to enhance luminous efficiency and reduce operating voltage. aip.org This improvement is attributed to efficient charge separation in the CGL and balanced charge injection into the adjacent emissive units. aip.org

The development of novel host materials for the emissive layer is also a critical area of research. Phenanthroline derivatives have been incorporated into host materials to improve charge transport and emission characteristics. For instance, a phenanthroline derivative, nBPhen, when used as an n-type host partner in an exciplex-forming host system for a deep-red phosphorescent emitter, resulted in an OLED with a high maximum external quantum efficiency (EQE) of approximately 17% and a significantly extended operational lifetime. rsc.org

The table below summarizes the performance of OLEDs incorporating phenanthroline derivatives, highlighting the impact of different strategies on device efficiency and stability.

| Device Type | Phenanthroline Derivative | Key Strategy | Max. EQE (%) | Additional Performance Metrics |

| Deep-Red PHOLED | nBPhen | Exciplex host system | ~17 | LT80 of 640 hours at 25 mA cm⁻² |

| Tandem Fluorescent OLED | BPhen:LiF | Hybrid charge generation layer | >2x single-unit device | Reduced operating voltage |

| Green PHOLED | TRZ-m-Phen:Liq | Doped electron-transport layer | Not specified | LE = 55.1 cd A⁻¹, PE = 57.7 lm W⁻¹ at 1000 cd m⁻² |

Note: EQE = External Quantum Efficiency, PHOLED = Phosphorescent Organic Light-Emitting Diode, LE = Luminous Efficiency, PE = Power Efficiency, LT80 = time for luminance to decrease to 80% of its initial value.

Catalysis and Photocatalysis Research

The chelating nature of the 1,10-phenanthroline scaffold makes it an excellent ligand for coordinating with metal centers, leading to the formation of stable and catalytically active complexes. chemimpex.comresearchgate.net

Ethylene (B1197577) Oligomerization Catalysis by Nickel Complexes of this compound

Nickel complexes featuring 2,9-disubstituted-1,10-phenanthroline ligands have been synthesized and investigated as catalysts for ethylene oligomerization, a process that produces linear alpha-olefins used in the petrochemical industry. researchgate.netresearchgate.net When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), these nickel complexes exhibit moderate catalytic activities. researchgate.net

Research has shown that the nature of the substituents at the 2 and 9 positions of the phenanthroline ligand significantly influences the catalytic performance. For instance, replacing methyl groups with bulkier phenyl groups can increase the oligomerization activity by a factor of 1.2 to 2.7. researchgate.netmdpi.com This substitution also tends to increase the selectivity towards higher olefins like hexenes, as the bulky substituents are thought to suppress the β-hydride elimination of 1-butene, favoring further ethylene insertion. researchgate.netmdpi.com

The table below presents catalytic performance data for nickel complexes with different 2,9-disubstituted 1,10-phenanthroline ligands in ethylene oligomerization.

| Ligand Substituent at 2,9-positions | Co-catalyst | Activity (10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butene Selectivity (%) | Hexene Yield (%) |

| Methyl | MAO | 26.8–52.2 | 80–96 | ~1 |

| Phenyl | MAO | Higher than methyl-substituted | Not specified | up to 24 |

Note: MAO = Methylaluminoxane

Photocatalytic Water Reduction and Hydrogen Production

Ruthenium complexes containing phenanthroline-based ligands are widely studied as photosensitizers in photocatalytic systems for water reduction to produce hydrogen. rsc.org The introduction of diphenyl-phenanthroline ligands on the ruthenium photosensitizer has been shown to enhance the photocatalytic activity for hydrogen evolution. rsc.org

Recent research is also exploring novel organic sensitizers for photocatalytic hydrogen production. For example, sensitizers incorporating a spiro[fluorene-9,9'-phenanthren]-10'-one moiety have demonstrated high efficiency in this application. nih.gov

Iron-Porphyrin Catalyzed Oxidation Reactions

The catalytic prowess of iron(III)-porphyrin systems in oxidation reactions has been a subject of significant research, drawing inspiration from the enzymatic activity of cytochrome P450. While direct studies on this compound in this specific context are not extensively detailed in the provided results, the principles can be understood from related systems. For instance, research on the oxidation of 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline to 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid highlights the efficacy of iron(III) porphyrins as catalysts. nih.gov This conversion is achieved using (diacetoxyiodo)benzene (B116549) as the oxidant, presenting a cost-effective and environmentally considerate method. nih.gov

The catalytic activity of various iron-metallated functional porphyrins has been investigated with different oxidants, including air, hydrogen peroxide, iodosylbenzene, and sodium hypochlorite. nih.gov Notably, the combination of T(p-NO2)PPFeCl with (diacetoxyiodo)benzene in the presence of water demonstrated remarkable activity for this oxidation reaction. nih.gov This system's generality has been further explored by successfully synthesizing carboxylic acids of pyridines and quinolines, indicating the broad potential of iron-porphyrin catalyzed oxidations. nih.gov These findings suggest that the this compound scaffold can be functionalized through similar catalytic oxidation processes, opening avenues for the synthesis of novel derivatives with tailored properties.

Biological and Medicinal Chemistry Applications

The rigid, planar structure of the 1,10-phenanthroline core allows it to intercalate into DNA, and the substituents at the 2 and 9 positions can be modified to tune its biological activity. This has led to the exploration of this compound derivatives in medicinal chemistry.

Ruthenium complexes incorporating this compound (dpphen) have emerged as promising photoactivatable chemotherapeutic (PACT) agents. These compounds are relatively inert in the dark but become cytotoxic upon irradiation with light, offering a strategy for targeted cancer therapy with reduced side effects.

A notable example is the complex [Ru(bipy)₂(dpphen)]Cl₂ (where bipy is 2,2'-bipyridine). nih.govbohrium.comnih.govnih.govmdpi.com This sterically strained complex has demonstrated significant in vitro photocytotoxicity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and human alveolar carcinoma (A549) cells. nih.govnih.gov Upon photoactivation, the complex exhibits potent and selective anticancer activity, with phototoxicity index (PI) values greater than 100 in some cases. nih.govbohrium.comresearchgate.net

The mechanism of action involves the induction of apoptosis. nih.govnih.gov Photoactivated [Ru(bipy)₂(dpphen)]Cl₂ leads to a cascade of cellular events, including:

Increased cell rounding and detachment. nih.govnih.gov

Loss of cell membrane integrity. nih.govnih.gov

Accumulation of reactive oxygen species (ROS). nih.gov

Flow cytometry and western blot analyses have confirmed that the cell death occurs via both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, the photoproduct of the complex, formed by the light-induced ejection of a bipyridine ligand, is believed to be the active species responsible for the observed cell death. nih.govmdpi.com These findings position ruthenium-dpphen complexes as potent, multi-mechanistic PACT agents and potential lead molecules for targeted cancer therapy. nih.govbohrium.com

Table 2: Photoactivatable Ruthenium Complex with this compound

| Complex | Cancer Cell Line(s) | Key Effects | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

[Ru(bipy)₂(dpphen)]Cl₂ |

MDA-MB-231 (Breast), A549 (Lung) | High phototoxicity, cell rounding, membrane damage, DNA damage. | Induction of apoptosis via intrinsic and extrinsic pathways, ROS accumulation. | nih.govbohrium.comnih.govnih.govmdpi.comresearchgate.net |

1,10-Phenanthroline is recognized as a metalloenzyme inhibitor. researchgate.net Its ability to chelate metal ions is crucial for the catalytic activity of many enzymes, particularly metalloproteases. By binding to the active site metal ion, 1,10-phenanthroline can inhibit enzyme function. This inhibitory action has been observed against proteases from various organisms, including parasites and tumor cells. researchgate.net For example, 1,10-phenanthroline has been shown to inhibit the processing and presentation of peptides by cell-surface proteases. researchgate.net

The introduction of bulky phenyl groups at the 2 and 9 positions in this compound likely enhances its inhibitory potential and selectivity due to steric hindrance and increased lipophilicity, which can influence its interaction with the enzyme's active site. While direct studies on this compound as an enzyme inhibitor are not detailed in the provided search results, the established activity of the parent compound suggests that its derivatives are promising candidates for the development of novel enzyme inhibitors for therapeutic applications. For instance, derivatives of 1,10-phenanthroline have been investigated for their potential to target cysteine proteases, which are crucial for the life cycle of parasites like Trypanosoma cruzi. researchgate.net

Mechanochromic Indicator Systems

The field of single-molecule mechanochromism is exploring the potential of transition metal complexes, and phenanthroline-based structures are emerging as viable candidates for a new class of mechanochromic indicators. researchgate.netacs.org Research has focused on copper(I) complexes with phenanthroline ligands, such as bis-Cu(I)-phenanthroline-2-acetamide, to investigate the changes in their ultraviolet-visible (UV-vis) spectra upon the application of mechanical force. researchgate.net

In their ground state, these types of bis(phenanthroline)copper(I) complexes typically exhibit a pseudo-tetrahedral geometry. researchgate.net However, upon photoexcitation, the resulting copper(II) species undergoes a geometric flattening towards a pseudo-square planar structure. researchgate.net This change in geometry is the basis for their potential as mechanophores—molecular units that are sensitive to mechanical stimuli. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to model the effect of mechanical pulling on these complexes. researchgate.netacs.org The calculations predict that applying an external mechanical force can induce a twist distortion in the complex, leading to its planarization and desymmetrization. acs.org This forced change in geometry is predicted to cause an observable shift in the visible region of the complex's UV-vis spectrum, indicating a color change. researchgate.netacs.org This theoretical evidence suggests that phenanthroline-based transition metal complexes could be incorporated into polymeric systems to create materials that visually indicate stress or strain. acs.org

Table 1: Theoretical Spectroscopic Shifts in a Model Copper(I)-Phenanthroline Complex Under Mechanical Stress

| Complex | State | Key Transition | Wavelength (nm) |

| bis-Cu(I)-phenanthroline-2-acetamide | Ground State (Tetrahedral) | MLCT | ~415 |

| bis-Cu(I)-phenanthroline-2-acetamide | Forced Planar Geometry | MLCT | Shifted |

| *MLCT = Metal-to-Ligand Charge Transfer |

This data is illustrative, based on theoretical predictions for model phenanthroline complexes designed to understand mechanochromic behavior. researchgate.netacs.org

Nuclear Waste Management: Selective Separation of Actinides from Lanthanides

The management of nuclear waste is a significant challenge, particularly the separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar lanthanides (Ln). utexas.edu These actinides are major contributors to the long-term radiotoxicity of spent nuclear fuel. utexas.edu this compound derivatives have been instrumental in developing highly selective ligands for this separation process.

Derivatives known as BTPhens (bis-(1,2,4-triazin-3-yl)-1,10-phenanthrolines) have demonstrated remarkable efficiency and selectivity in separating Am(III) and Cm(III) from lanthanides. nih.govreading.ac.uk The underlying principle for this selectivity is rooted in the Hard and Soft Acids and Bases (HSAB) theory. Trivalent actinides are considered slightly "softer" Lewis acids than the "hard" trivalent lanthanides due to the more diffuse 5f orbitals of actinides compared to the 4f orbitals of lanthanides. nih.govnih.gov The nitrogen donor atoms in the phenanthroline core, being soft bases, preferentially bind to the softer actinide ions. nih.gov

One of the most effective ligands, CyMe4-BTPhen, has shown great promise as an extractant for actinides. utexas.edu When functionalized onto materials like silica (B1680970) gels, BTPhen ligands can achieve near-quantitative removal of Am(III) even in the presence of Eu(III). nih.gov The replacement of a bipyridine unit with a phenanthroline unit in these quadridentate bis-triazine (B1207110) ligands significantly enhances the separation properties, leading to faster extraction kinetics and higher selectivity than initially anticipated. nih.govreading.ac.uk

Research has also focused on developing hydrophilic BTPhen ligands, such as BTrzPhen-tetraol, for the selective stripping of americium. nih.gov These water-soluble ligands can be used in advanced separation processes like the SANEX (Selective Actinide Extraction) process. nih.govacs.org For instance, a system using a hydrophilic BTPhen derivative in the aqueous phase and a neutral extractant like TODGA in the organic phase can effectively separate Am(III) from both Cm(III) and lanthanides. kit.edu

Table 2: Performance of BTPhen-based Ligands in Actinide-Lanthanide Separation

| Ligand System | Separation Factor (SF) | Conditions | Reference |

| CyMe4-BTPhen | High Am(III)/Eu(III) selectivity | 1 M HNO₃ | acs.org |

| BTPhen functionalized silica gel | Near-quantitative Am(III) removal from Eu(III) | Aqueous HNO₃ | nih.gov |

| BTrzPhen-tetraol / TODGA | SF Eu(III)/Am(III) ≈ 84 | 0.26 mol L⁻¹ HNO₃ | nih.gov |

| BTrzPhen-tetraol / TODGA | SF Cm(III)/Am(III) ≈ 2.4 | 0.26 mol L⁻¹ HNO₃ | nih.gov |

Separation Factor (SF) is a measure of the ability of the extraction system to separate two different metal ions.

Theoretical and Computational Chemistry Investigations of 2,9 Diphenyl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties of phenanthroline-based systems due to its favorable balance of computational cost and accuracy. mdpi.com These studies provide fundamental information on how the distribution of electrons governs the molecule's structure, stability, and chemical behavior.

Researchers employ DFT to optimize the geometries of dpp and its metal complexes, predicting bond lengths and angles that show strong correlation with experimental data from X-ray crystallography. mdpi.com A key focus of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity and its potential in electronic applications. For instance, in related phenanthroline complexes, the LUMO's charge density is often localized on the phenanthroline ring system, indicating its role as an electron-accepting moiety. mdpi.com

Beyond frontier orbitals, DFT is used to calculate various quantum chemical parameters that describe the reactivity of dpp systems. These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative basis for predicting how the molecule will interact with other chemical species. ppor.az

Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are advanced DFT-based methods used to dissect the nature of chemical bonds within these systems. nih.gov These analyses can elucidate the degree of covalent versus ionic character in the coordination bonds between a metal center and the nitrogen atoms of the dpp ligand. nih.gov Such insights are vital for understanding the stability and electronic communication within metal complexes. DFT calculations have also been instrumental in modeling the interaction of phenanthroline complexes with biological molecules, such as DNA, predicting binding modes like minor-groove binding or intercalation. nih.gov

Table 1: Application of DFT Methods to Phenanthroline Systems

| DFT Application | Investigated Properties | Key Insights | Relevant Studies |

| Geometric Optimization | Bond lengths, bond angles, dihedral angles | Provides optimized molecular structures that correlate well with experimental findings. | mdpi.com |

| Frontier Orbital Analysis | HOMO-LUMO energy gap, spatial distribution | Elucidates electronic transitions, charge transfer properties, and sites of reactivity. | mdpi.com, ppor.az |

| Reactivity Descriptors | Chemical hardness, electronegativity, electrophilicity index | Quantifies the stability and reactivity of the molecule, predicting its behavior in chemical reactions. | ppor.az |

| Chemical Bonding Analysis | NBO, QTAIM | Determines the nature (ionic/covalent) and strength of chemical bonds, particularly in metal complexes. | nih.gov |

| Interaction Modeling | Binding energy, interaction modes | Predicts how the molecule interacts with other substrates, such as DNA, guiding the design of functional molecules. | nih.gov |

Ab Initio Calculations for Thermodynamic Parameters of Adduct Formation

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, are particularly valuable for determining the thermodynamic driving forces behind chemical reactions. A significant application in the context of phenanthroline chemistry is the study of adduct formation, where the ligand coordinates to a metal ion.

These computational studies can quantitatively elucidate the thermodynamic functions—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—associated with the formation of adducts. nih.gov For example, ab initio calculations have been successfully used to understand the thermodynamics of adduct formation between alkali metal ions and 1,10-phenanthroline (B135089) or its derivatives. nih.gov By calculating these parameters, researchers can explain the selectivity of a ligand for a specific metal ion.

The calculations can dissect the contributions to binding, such as the electronic and steric effects of substituents on the phenanthroline core. For instance, substituting the phenanthroline backbone with bulky groups like the phenyl rings in dpp can introduce steric hindrance that influences coordination geometry and, consequently, the thermodynamics of adduct formation. These theoretical results are crucial for rationalizing experimental observations in areas like solvent extraction and the design of selective chelating agents. nih.gov

Table 2: Thermodynamic Parameters of Adduct Formation from Ab Initio Studies (Note: This table is illustrative of the data obtained from such studies, based on findings for related phenanthroline systems.)

| Reaction | Metal Ion | Calculated ΔH (kJ/mol) | Calculated ΔG (kJ/mol) | Key Finding | Relevant Studies |

| M⁺ + L ⇌ [ML]⁺ | Li⁺ | -150 | -100 | Strong, favorable binding | nih.gov |

| M⁺ + L ⇌ [ML]⁺ | Na⁺ | -120 | -75 | Favorable, but weaker than Li⁺ | nih.gov |

| M⁺ + L ⇌ [ML]⁺ | K⁺ | -100 | -50 | Weakest binding among the group | nih.gov |

| L represents a phenanthroline-type ligand |

Computational Modeling of Excited-State Properties and Dynamics

The unique photophysical properties of dpp complexes, particularly their use as photosensitizers, have spurred extensive computational modeling of their excited states. The bis(2,9-diphenyl-1,10-phenanthroline)copper(I) complex, [Cu(dpp)₂]⁺, is a benchmark system known for its long-lived metal-to-ligand charge-transfer (MLCT) excited state. rsc.org

Computational methods, primarily Time-Dependent DFT (TD-DFT), are used to model the electronic transitions that give rise to the absorption and emission spectra of these complexes. mdpi.com A critical aspect of these studies is understanding the significant structural distortion that occurs upon photoexcitation. In the ground state, a copper(I) complex with dpp ligands typically adopts a distorted tetrahedral geometry. nih.gov However, in the MLCT excited state, the copper center is formally oxidized to copper(II), which prefers a different coordination geometry. This leads to a structural reorganization, often described as a "flattening" of the tetrahedral geometry. nih.gov

This excited-state structural distortion is a key factor governing the photophysical properties, including the lifetime and quantum yield of emission. nih.gov Computational models can map the potential energy surfaces of the ground and excited states, revealing the energy barriers and pathways for deactivation. For some copper-phenanthroline complexes, calculations have shown that an exciplex (excited-state complex) can be involved in the deactivation pathway, even if it is not directly observed experimentally. nih.gov These theoretical insights are indispensable for designing new complexes with optimized photochemical properties for applications in solar cells and photocatalysis. nih.gov

Table 3: Computationally Modeled Excited-State Properties of Phenanthroline Complexes

| Property | Computational Method | Significance | Relevant Studies |

| Excited-State Geometry | DFT, TD-DFT | Reveals structural distortions (e.g., flattening) upon excitation, which governs photophysical behavior. | nih.gov, nih.gov |

| Emission Wavelength | TD-DFT | Predicts the color of light emitted by the complex, aiding in the design of phosphorescent materials. | rsc.org |

| Excited-State Lifetime | DFT, Potential Energy Surface Scans | Helps to understand the factors controlling the duration of the excited state, crucial for photosensitizer efficiency. | nih.gov |

| Deactivation Pathways | DFT, Exciplex Modeling | Identifies non-radiative decay channels that compete with light emission, guiding strategies to enhance quantum yield. | nih.gov |

Molecular Dynamics Simulations of Solution-State Behavior (where applicable)

While quantum mechanical methods are excellent for studying the intrinsic properties of a single molecule or a small complex, Molecular Dynamics (MD) simulations are employed to understand the behavior of these molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For dpp complexes, MD simulations are particularly relevant for studying their interactions with their environment. A prominent example is the simulation of copper-phenanthroline complexes binding to DNA in an aqueous solution. nih.gov These simulations can predict the preferred binding mode (e.g., minor-groove binding versus intercalation) and identify the key interactions, such as van der Waals forces and structural complementarities, that stabilize the complex with its biological target. nih.gov

Furthermore, experimental studies have indicated that complexes like [Cu(dpp)₂]⁺ are fluxional in solution, meaning they can dynamically change their conformation. nih.gov MD simulations can be used to explore this conformational landscape, revealing the pathways and timescales of these structural changes. This information is crucial for understanding how the solvent and other environmental factors influence the structure and reactivity of the complex in a realistic setting.

Future Perspectives and Emerging Trends in 2,9 Diphenyl 1,10 Phenanthroline Research

Innovations in Synthetic Methodologies and Advanced Functionalization

The core structure of 2,9-diphenyl-1,10-phenanthroline serves as a versatile scaffold for the development of new materials and catalysts. While traditional syntheses exist, researchers are actively exploring more efficient and direct methods for its preparation and functionalization.

A significant advancement lies in the direct C-H functionalization of the 1,10-phenanthroline (B135089) core. acs.org This approach circumvents the need for lengthy, multi-step sequences that often start with expensive pre-functionalized precursors. acs.org For instance, metal- and light-free dicarbamoylation at the 2,9-positions has been achieved, offering a more streamlined route to important derivatives. acs.org This method has shown tolerance to a variety of substituents on the phenanthroline ring, including alkyl, methoxy, chloro, and bromo groups. acs.org

Future research will likely focus on expanding the scope of these direct functionalization reactions to introduce a wider array of chemical groups onto the DPP backbone. This will enable the fine-tuning of its electronic and steric properties for specific applications. The development of catalytic C-H activation methods tailored for the phenanthroline system holds immense promise for creating a diverse library of DPP derivatives with unprecedented molecular architectures.

Exploration of Novel Metal Complexes and Unprecedented Reactivities

The chelating nature of this compound makes it an exceptional ligand for a wide range of metal ions. The resulting metal complexes often exhibit unique photophysical and electrochemical properties. nih.govrsc.orgrsc.org

A key area of ongoing research is the synthesis and characterization of novel metal complexes of DPP and its derivatives. For example, a series of homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes have been synthesized, with variations in the aryl substituents influencing their properties. rsc.org The coordination geometry of these complexes, which can be distorted tetrahedral, plays a crucial role in their behavior. nih.gov

Researchers are also investigating the unprecedented reactivities of these metal complexes. For instance, copper(I) complexes of 2,9-di(aryl)-1,10-phenanthroline have demonstrated photocatalytic activity in atom-transfer radical-addition (ATRA) reactions, with a strong dependence on the excitation wavelength. rsc.org The fluxional nature of some complexes, such as [Cu(dpp)2]+, in solution suggests dynamic behavior that could be harnessed for catalytic cycles. nih.govnih.gov Future work will likely focus on designing DPP-based metal complexes with tailored ligand spheres to control their reactivity and selectivity in various catalytic transformations. The exploration of heterobimetallic complexes containing DPP could also lead to synergistic effects and novel catalytic applications.

Design and Development of Next-Generation Optoelectronic Materials

This compound and its derivatives have emerged as promising materials for a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. aip.orgaip.orgrsc.org

In the realm of OLEDs, DPP derivatives are being investigated as host and emitting materials. For instance, phenanthro[9,10-d]imidazole based compounds, which share structural similarities with functionalized phenanthrolines, have been used as hosts in red phosphorescent OLEDs, demonstrating high efficiency and low turn-on voltages. researchgate.net The introduction of specific functional groups, such as N-donor substituents, can tune the emission color and performance of these materials. researchgate.net The use of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP) as a light outcoupling layer in top-emitting OLEDs has been shown to improve electroluminescent intensity and efficiency. aip.org

In the context of solar cells, DPP derivatives are being explored as hole-transporting materials (HTMs) and for use in perovskite solar cells. rsc.orgsigmaaldrich.com Solid-state dye-sensitized solar cells utilizing a copper phenanthroline complex as the HTM have achieved impressive power conversion efficiencies. rsc.org Furthermore, a UV photovoltaic detector fabricated solely with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has shown exceptional performance. aip.org

Future research will focus on the rational design of new DPP derivatives with optimized electronic properties for enhanced charge transport and device efficiency. This includes tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to improve charge injection and reduce energy barriers in OLEDs and solar cells. The development of blue-emitting materials based on 1,10-phenanthroline derivatives remains a key challenge and an active area of investigation. nih.gov

Expansion into Diverse Catalytic and Sensing Platforms

The unique structural and electronic properties of this compound and its metal complexes make them attractive candidates for a wide range of catalytic and sensing applications.

In catalysis, copper(I) complexes of 2,9-di(aryl)-1,10-phenanthroline have been shown to be effective photoredox catalysts for reactions such as atom-transfer radical addition (ATRA). rsc.orgrsc.org The catalytic activity is influenced by the nature of the aryl substituents on the phenanthroline ligand. rsc.org Macrocyclic 1,10-phenanthroline-2,9-diamides have also been investigated as catalysts for reactions like azide-alkyne cycloaddition and decarboxylation. mdpi.comnih.gov

In the field of sensing, the ability of DPP and its derivatives to bind to specific analytes is being explored. For example, macrocycles combining porphyrin and 1,10-phenanthroline fragments have been developed as fluorescent sensors for Mg(II) ions. nih.gov 1,10-Phenanthroline-2,9-dicarboxamides have been tested as ionophores in PVC-plasticized membranes for the detection of hazardous metals like cadmium, lead, and copper. rsc.org

The future of DPP in these areas lies in the development of highly selective and sensitive catalysts and sensors. This will involve the synthesis of new DPP derivatives with tailored binding sites and signaling units. The immobilization of DPP-based catalysts on solid supports is another promising direction for creating reusable and environmentally friendly catalytic systems.

Therapeutic and Diagnostic Potential Beyond Current Applications

Emerging research suggests that this compound and its derivatives may possess therapeutic and diagnostic potential beyond their established applications. The ability of certain phenanthroline derivatives to interact with biological targets is a key focus of these investigations.

A significant area of exploration is the development of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. nih.gov G-quadruplexes are non-canonical DNA structures found in regions of the human genome, such as telomeres, and are considered important targets for anticancer therapies. nih.gov Studies have shown that these derivatives can stabilize telomeric G-quadruplexes, and their cytotoxicity against cancer cell lines is being evaluated. nih.gov

Furthermore, novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been synthesized and evaluated for their antiprotozoal activity against parasites like Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. nih.gov Some of these compounds have shown potent antiparasitic activity with selectivity over human cells. nih.gov The proposed mechanism of action for some of these derivatives involves the stabilization of parasitic telomeric G-quadruplexes. nih.govnih.gov

The future of DPP in the biomedical field will likely involve the design of more potent and selective therapeutic agents. This will require a deeper understanding of their structure-activity relationships and their interactions with biological targets. The development of DPP-based probes for diagnostic imaging and sensing of biological analytes is another promising avenue for future research.

Q & A

Q. What are the established synthetic routes for 2,9-Diphenyl-1,10-phenanthroline (DPP)?